molecular formula C24H24N4O2 B12454926 N'-[(3E)-1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(naphthalen-2-ylamino)acetohydrazide (non-preferred name)

N'-[(3E)-1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(naphthalen-2-ylamino)acetohydrazide (non-preferred name)

Cat. No.: B12454926
M. Wt: 400.5 g/mol
InChI Key: JSHSEIVWNBIIRJ-UHFFFAOYSA-N
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Description

N’-[(3E)-1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(naphthalen-2-ylamino)acetohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound features an indole core, which is a common structural motif in many natural products and pharmaceuticals.

Preparation Methods

The synthesis of N’-[(3E)-1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(naphthalen-2-ylamino)acetohydrazide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the butyl group and the formation of the hydrazide linkage. The reaction conditions often involve the use of stoichiometric amounts of reagents, controlled temperatures, and specific solvents to ensure high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.

    Medicine: Its potential therapeutic effects are being explored in the treatment of various diseases, including cancer and infectious diseases.

    Industry: It can be used in the development of new materials and as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of N’-[(3E)-1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(naphthalen-2-ylamino)acetohydrazide involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation in cancer cells. The hydrazide linkage can also form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as:

N’-[(3E)-1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(naphthalen-2-ylamino)acetohydrazide stands out due to its unique combination of the indole core and naphthalene moiety, which may contribute to its distinct biological and chemical properties.

Properties

Molecular Formula

C24H24N4O2

Molecular Weight

400.5 g/mol

IUPAC Name

N-(1-butyl-2-hydroxyindol-3-yl)imino-2-(naphthalen-2-ylamino)acetamide

InChI

InChI=1S/C24H24N4O2/c1-2-3-14-28-21-11-7-6-10-20(21)23(24(28)30)27-26-22(29)16-25-19-13-12-17-8-4-5-9-18(17)15-19/h4-13,15,25,30H,2-3,14,16H2,1H3

InChI Key

JSHSEIVWNBIIRJ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)CNC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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